Cas no 2168093-77-2 (2-(3-ethenylazetidin-3-yl)acetic acid)

2-(3-Ethenylazetidin-3-yl)acetic acid is a versatile heterocyclic compound featuring an azetidine ring with an ethenyl substituent and an acetic acid functional group. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The azetidine core contributes to conformational rigidity, while the ethenyl group offers opportunities for further functionalization via polymerization or cross-coupling reactions. The carboxylic acid moiety enhances solubility and facilitates derivatization into esters, amides, or other intermediates. Its compact, strained ring system may improve bioavailability in drug design. The compound’s balanced polarity and modular reactivity make it a useful building block for medicinal chemistry, particularly in developing bioactive molecules or constrained peptidomimetics.
2-(3-ethenylazetidin-3-yl)acetic acid structure
2168093-77-2 structure
Product Name:2-(3-ethenylazetidin-3-yl)acetic acid
CAS No:2168093-77-2
MF:C7H11NO2
MW:141.167742013931
CID:6234724
PubChem ID:165890460
Update Time:2025-06-14

2-(3-ethenylazetidin-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-ethenylazetidin-3-yl)acetic acid
    • 2168093-77-2
    • EN300-1070654
    • Inchi: 1S/C7H11NO2/c1-2-7(3-6(9)10)4-8-5-7/h2,8H,1,3-5H2,(H,9,10)
    • InChI Key: PVHVEBZYCIESFM-UHFFFAOYSA-N
    • SMILES: OC(CC1(C=C)CNC1)=O

Computed Properties

  • Exact Mass: 141.078978594g/mol
  • Monoisotopic Mass: 141.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 49.3Ų

2-(3-ethenylazetidin-3-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1070654-0.05g
2-(3-ethenylazetidin-3-yl)acetic acid
2168093-77-2 95%
0.05g
$1032.0 2023-10-28
Enamine
EN300-1070654-0.1g
2-(3-ethenylazetidin-3-yl)acetic acid
2168093-77-2 95%
0.1g
$1081.0 2023-10-28
Enamine
EN300-1070654-0.25g
2-(3-ethenylazetidin-3-yl)acetic acid
2168093-77-2 95%
0.25g
$1131.0 2023-10-28
Enamine
EN300-1070654-0.5g
2-(3-ethenylazetidin-3-yl)acetic acid
2168093-77-2 95%
0.5g
$1180.0 2023-10-28
Enamine
EN300-1070654-1.0g
2-(3-ethenylazetidin-3-yl)acetic acid
2168093-77-2
1g
$1229.0 2023-05-25
Enamine
EN300-1070654-2.5g
2-(3-ethenylazetidin-3-yl)acetic acid
2168093-77-2 95%
2.5g
$2408.0 2023-10-28
Enamine
EN300-1070654-5.0g
2-(3-ethenylazetidin-3-yl)acetic acid
2168093-77-2
5g
$3562.0 2023-05-25
Enamine
EN300-1070654-10.0g
2-(3-ethenylazetidin-3-yl)acetic acid
2168093-77-2
10g
$5283.0 2023-05-25
Enamine
EN300-1070654-1g
2-(3-ethenylazetidin-3-yl)acetic acid
2168093-77-2 95%
1g
$1229.0 2023-10-28
Enamine
EN300-1070654-5g
2-(3-ethenylazetidin-3-yl)acetic acid
2168093-77-2 95%
5g
$3562.0 2023-10-28

Additional information on 2-(3-ethenylazetidin-3-yl)acetic acid

Comprehensive Overview of 2-(3-ethenylazetidin-3-yl)acetic acid (CAS No. 2168093-77-2): Properties, Applications, and Innovations

The compound 2-(3-ethenylazetidin-3-yl)acetic acid (CAS No. 2168093-77-2) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material sciences. This azetidine derivative is characterized by its vinyl-substituted azetidine ring and carboxylic acid functional group, making it a versatile intermediate for synthetic chemistry. Researchers are increasingly exploring its role in drug discovery, particularly in the design of small molecule therapeutics targeting neurological and inflammatory pathways.

One of the most searched questions regarding 2-(3-ethenylazetidin-3-yl)acetic acid is its synthetic route and reactivity. The compound's vinyl group offers opportunities for click chemistry and polymerization reactions, aligning with the growing demand for biocompatible materials in medical devices. Additionally, its carboxylic acid moiety enables facile conjugation with amines or alcohols, a feature highly valued in prodrug development and bioconjugation strategies.

In the context of green chemistry, 2-(3-ethenylazetidin-3-yl)acetic acid has been investigated for its potential in sustainable synthesis. With the rise of environmentally friendly catalysts and solvent-free reactions, this compound's stability under mild conditions makes it a candidate for eco-friendly manufacturing. Recent publications highlight its use in microwave-assisted synthesis, reducing energy consumption—a topic frequently queried in AI-driven literature searches.

The pharmacokinetic properties of 2-(3-ethenylazetidin-3-yl)acetic acid derivatives are another hotspot. Computational models predict favorable ADME profiles (Absorption, Distribution, Metabolism, Excretion), particularly for blood-brain barrier penetration, a critical factor for CNS drug candidates. These insights address common search trends like "azetidine drugs in neurology" or "improving drug bioavailability," reflecting the compound's relevance in modern precision medicine.

From an industrial perspective, scalability remains a key challenge. Patent analyses reveal innovative approaches to large-scale production of 2-(3-ethenylazetidin-3-yl)acetic acid, such as continuous flow chemistry—a technique dominating process chemistry forums. Its compatibility with enzymatic catalysis also opens doors for biocatalysis applications, resonating with the biotech industry's shift toward enzyme engineering.

Emerging applications in material science include its incorporation into self-healing polymers and stimuli-responsive hydrogels. The compound's ability to form hydrogen-bonded networks aligns with searches for "smart materials for drug delivery." Furthermore, its photophysical properties are under study for OLED materials, tapping into the booming flexible electronics market.

Quality control of 2-(3-ethenylazetidin-3-yl)acetic acid is frequently discussed in analytical chemistry circles. Advanced techniques like LC-MS and NMR purity assays are essential given its use in high-value intermediates. This aligns with laboratory professionals' searches for "HPLC methods for heterocyclic acids" or "structural elucidation of azetidines."

In conclusion, 2-(3-ethenylazetidin-3-yl)acetic acid (CAS No. 2168093-77-2) represents a multifaceted compound bridging medicinal chemistry, green synthesis, and advanced materials. Its evolving applications respond to pressing scientific queries while offering solutions for next-generation technologies. Ongoing research will likely uncover further utilities, solidifying its position in cutting-edge chemical innovation.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk